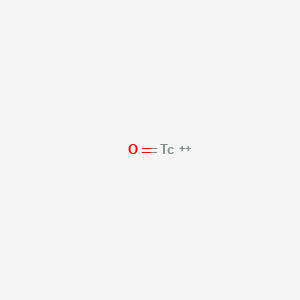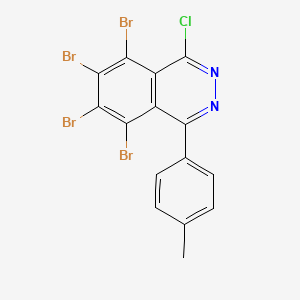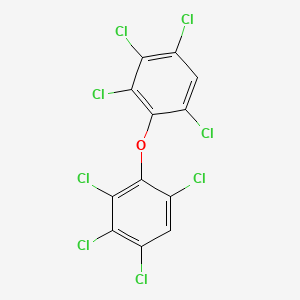
2,2',3,3',4,4',6,6'-Octachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. This compound is part of a larger group known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to a diphenyl ether backbone. These compounds are known for their persistence in the environment and potential for bioaccumulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether follows similar principles but is optimized for efficiency and yield. The reaction is conducted in large reactors with precise control over temperature, pressure, and chlorine flow rate. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include zinc dust or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential impact on human health, particularly its role as an endocrine disruptor.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound is known to disrupt cellular calcium homeostasis by increasing ryanodine binding to calcium channels. This disruption can lead to altered cellular signaling and potential toxic effects.
類似化合物との比較
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and bioaccumulation potential.
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether: A brominated diphenyl ether with similar chemical properties but different halogen atoms.
Uniqueness
2,2’,3,3’,4,4’,6,6’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its high degree of chlorination makes it more resistant to degradation and more likely to bioaccumulate in the environment compared to less chlorinated analogs.
特性
CAS番号 |
117948-62-6 |
|---|---|
分子式 |
C12H2Cl8O |
分子量 |
445.8 g/mol |
IUPAC名 |
1,2,3,5-tetrachloro-4-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H |
InChIキー |
GRWRDFGBFYSOKR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



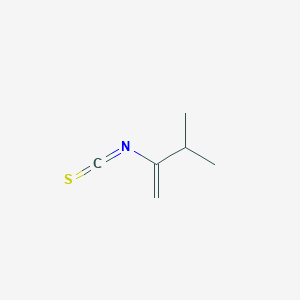
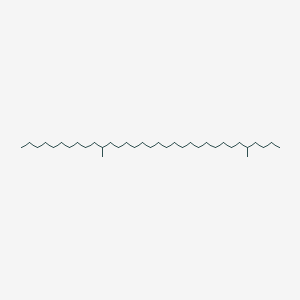
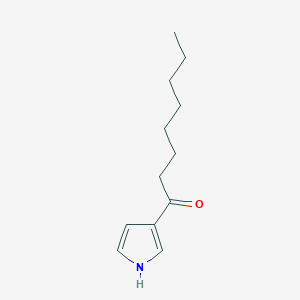
![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
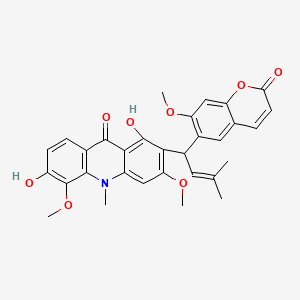
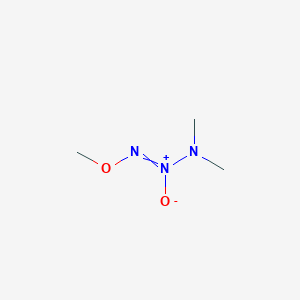
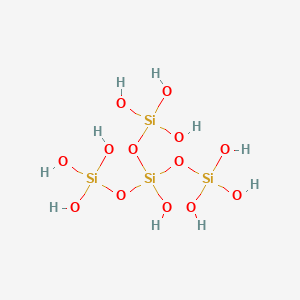
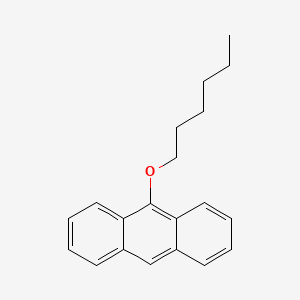
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
